Cinnamyl caffeate
Overview
Description
Cinnamyl caffeate is a naturally occurring ester formed from cinnamyl alcohol and caffeic acid. This compound is known for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It is found in certain types of propolis, a resinous substance collected by honeybees from tree buds and other botanical sources.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cinnamyl caffeate can be synthesized through esterification reactions. One common method involves the reaction of cinnamyl alcohol with caffeic acid in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction typically occurs under reflux conditions with an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as using engineered microorganisms to produce the compound. For example, recombinant Escherichia coli strains can be used to convert cinnamic acid into cinnamyl alcohol, which can then be esterified with caffeic acid to produce this compound .
Chemical Reactions Analysis
Types of Reactions
Cinnamyl caffeate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to cinnamyl alcohol and caffeic acid.
Substitution: It can participate in nucleophilic substitution reactions, especially at the ester linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Regeneration of cinnamyl alcohol and caffeic acid.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Cinnamyl caffeate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Industry: Utilized in the development of nutraceuticals and functional foods due to its antioxidant properties.
Mechanism of Action
Cinnamyl caffeate exerts its effects through several mechanisms:
Antioxidant Activity: It increases cellular antioxidant potential by scavenging free radicals and reducing oxidative stress.
Calcium Modulation: It decreases intracellular calcium ion levels, which can prevent cell apoptosis and protect cardiovascular health.
Antiproliferative Activity: It inhibits the proliferation of cancer cells by interfering with cell cycle progression and inducing apoptosis.
Comparison with Similar Compounds
Cinnamyl caffeate is similar to other cinnamic acid derivatives, such as:
Cinnamic acid: A precursor to many bioactive compounds with antimicrobial and anticancer properties.
Caffeic acid: Known for its antioxidant and anti-inflammatory effects.
Cinnamyl alcohol: Used in the fragrance industry and has antimicrobial properties.
Uniqueness
This compound stands out due to its combined properties of both cinnamyl alcohol and caffeic acid, making it a potent antioxidant and antiproliferative agent. Its ability to modulate intracellular calcium levels adds to its unique profile, particularly in cardiovascular protection .
Properties
IUPAC Name |
[(E)-3-phenylprop-2-enyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c19-16-10-8-15(13-17(16)20)9-11-18(21)22-12-4-7-14-5-2-1-3-6-14/h1-11,13,19-20H,12H2/b7-4+,11-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZQNEYQRVPNRY-WUZDHUPESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC(=O)C=CC2=CC(=C(C=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC(=O)/C=C/C2=CC(=C(C=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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